Cas no 7160-05-6 (N-(4-chlorophenyl)-2-methylpropanamide)

N-(4-chlorophenyl)-2-methylpropanamide structure
7160-05-6 structure
Nome do Produto:N-(4-chlorophenyl)-2-methylpropanamide
N.o CAS:7160-05-6
MF:C10H12ClNO
MW:197.661381721497
MDL:MFCD00243833
CID:976606
PubChem ID:225835

N-(4-chlorophenyl)-2-methylpropanamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-(4-chlorophenyl)-2-methylpropanamide
    • SureCN5227347; propanamide, n-(4-chlorophenyl)-2-methyl-; AC1L5EBQ; isobutyric acid-(4-chloro-anilide); Bionet2_000750; 4'-chloro-2-methylpropananilide; Isobuttersaeure-(4-chlor-anilid); Isopropyl-N-4-chlorphenylcarbamat; N-(4-chlorophenyl)-2-methyl-propanamide; AC1Q3OGY; NSC15663; p-chloroisobutyranilide; CTK2I0254; ST023327; N-(4-chlorophenyl)-2,2-dimethylacetamide;
    • Bionet2_000750
    • NSC15663
    • Isobutyramide, N-(4-chlorophenyl)-
    • N-(4-chlorophenyl)-2-methyl-propanamide
    • 7160-05-6
    • AO-548/41714177
    • Z28161744
    • N-(4-chlorophenyl)isobutyramide
    • HMS1366C02
    • EN300-396758
    • SCHEMBL5227347
    • AKOS003855929
    • MFCD00243833
    • CS-0248363
    • GBPHKLAKBDBGGE-UHFFFAOYSA-N
    • DTXSID70280135
    • 11J-376S
    • NSC-15663
    • FT-0693879
    • DB-308638
    • MDL: MFCD00243833
    • Inchi: InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
    • Chave InChI: GBPHKLAKBDBGGE-UHFFFAOYSA-N
    • SMILES: CC(C)C(=O)NC1=CC=C(C=C1)Cl

Propriedades Computadas

  • Massa Exacta: 197.06086
  • Massa monoisotópica: 197.061
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 174
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 29.1Ų

Propriedades Experimentais

  • Densidade: 1.177
  • Ponto de ebulição: 347.1°C at 760 mmHg
  • Ponto de Flash: 163.7°C
  • Índice de Refracção: 1.564
  • PSA: 29.1
  • LogP: 3.00750

N-(4-chlorophenyl)-2-methylpropanamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-396758-2.5g
N-(4-chlorophenyl)-2-methylpropanamide
7160-05-6 95.0%
2.5g
$474.0 2025-03-21
Enamine
EN300-396758-5.0g
N-(4-chlorophenyl)-2-methylpropanamide
7160-05-6 95.0%
5.0g
$701.0 2025-03-21
Enamine
EN300-396758-1.0g
N-(4-chlorophenyl)-2-methylpropanamide
7160-05-6 95.0%
1.0g
$241.0 2025-03-21
1PlusChem
1P00FU6X-250mg
N-(4-chlorophenyl)-2-methyl-propanamide
7160-05-6 95%
250mg
$133.00 2025-02-27
1PlusChem
1P00FU6X-1g
N-(4-chlorophenyl)-2-methyl-propanamide
7160-05-6 95%
1g
$303.00 2025-02-27
Aaron
AR00FUF9-5g
N-(4-chlorophenyl)-2-methyl-propanamide
7160-05-6 95%
5g
$989.00 2023-12-13
A2B Chem LLC
AH38169-2.5g
N-(4-chlorophenyl)-2-methyl-propanamide
7160-05-6 95%
2.5g
$534.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319033-2.5g
n-(4-Chlorophenyl)isobutyramide
7160-05-6 98%
2.5g
¥3910.00 2024-05-02
1PlusChem
1P00FU6X-5g
N-(4-chlorophenyl)-2-methyl-propanamide
7160-05-6 95%
5g
$929.00 2024-04-21
Aaron
AR00FUF9-100mg
N-(4-chlorophenyl)-2-methyl-propanamide
7160-05-6 95%
100mg
$111.00 2025-01-24
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:7160-05-6)N-(4-chlorophenyl)-2-methylpropanamide
A1196251
Pureza:99%
Quantidade:1g
Preço ($):315.0